Galanin (1-16), mouse, porcine, rat

説明

特性

分子式 |

C78H116N20O21 |

|---|---|

分子量 |

1669.9 g/mol |

IUPAC名 |

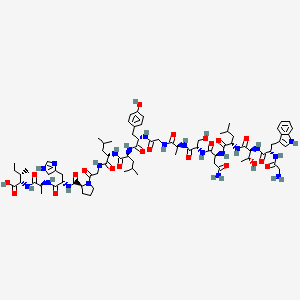

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C78H116N20O21/c1-12-41(8)64(78(118)119)96-67(107)43(10)87-69(109)56(29-47-33-81-37-85-47)93-76(116)59-18-15-23-98(59)63(105)35-84-68(108)51(24-38(2)3)90-70(110)52(25-39(4)5)91-72(112)54(27-45-19-21-48(101)22-20-45)89-62(104)34-83-66(106)42(9)86-75(115)58(36-99)95-73(113)57(30-60(80)102)92-71(111)53(26-40(6)7)94-77(117)65(44(11)100)97-74(114)55(88-61(103)31-79)28-46-32-82-50-17-14-13-16-49(46)50/h13-14,16-17,19-22,32-33,37-44,51-59,64-65,82,99-101H,12,15,18,23-31,34-36,79H2,1-11H3,(H2,80,102)(H,81,85)(H,83,106)(H,84,108)(H,86,115)(H,87,109)(H,88,103)(H,89,104)(H,90,110)(H,91,112)(H,92,111)(H,93,116)(H,94,117)(H,95,113)(H,96,107)(H,97,114)(H,118,119)/t41-,42-,43-,44+,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |

InChIキー |

FHTSPMGFAZMZJT-GDGJPEIESA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN |

正規SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN |

製品の起源 |

United States |

Foundational & Exploratory

What is the function of Galanin (1-16) in the rat central nervous system?

An In-depth Technical Guide to the Function of Galanin (1-16) in the Rat Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Galanin is a widely distributed neuropeptide in the mammalian central nervous system (CNS) that exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. The N-terminal fragment, Galanin (1-16), is a biologically active peptide that has been shown to be a potent agonist at galanin receptors in the rat CNS. This document provides a comprehensive overview of the functions of Galanin (1-16), detailing its receptor binding profile, downstream signaling, and its modulatory roles in key neurophysiological and behavioral processes. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided.

Receptor Binding and Affinity

Galanin (1-16) demonstrates high-affinity binding to galanin receptors, particularly in the hippocampus. It effectively displaces radiolabeled galanin, indicating its role as a competitive agonist. The integrity of the N-terminal portion, especially the Tryptophan at position 2, is critical for this high-affinity interaction.

Data Presentation: Receptor Binding Affinity

The following table summarizes the binding affinities of Galanin (1-16) and related fragments at galanin receptors in the rat CNS.

| Ligand | Brain Region | Receptor Subtype | Assay Type | Affinity Metric | Value | Citations |

| Galanin (1-16) | Ventral Hippocampus | Galanin Receptors | Equilibrium Binding | IC₅₀ | ~3 nM | [1][2] |

| Galanin (1-16) | N/A | GalR1 | Radioligand Binding | pKi | 8.7 - 9.0 | [3] |

| Galanin (1-12) | Ventral Hippocampus | Galanin Receptors | Binding Studies | IC₅₀ | Submicromolar | [4] |

| [D-Trp²]Galanin (1-16) | Ventral Hippocampus | Galanin Receptors | Equilibrium Binding | Affinity Loss | ~500-fold | [1][2] |

Signaling Pathways

Galanin (1-16) acts as an agonist, initiating intracellular signaling cascades upon binding to galanin receptors. Its effects are primarily inhibitory, consistent with the coupling of GalR1 to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, Galanin (1-16) has been shown to inhibit the muscarinic agonist-stimulated breakdown of inositol phospholipids in the rat ventral hippocampus, suggesting a potential interaction with Gq-coupled pathways.[1][2]

Neurophysiological Functions

Galanin (1-16) exerts significant modulatory effects on neuronal activity and neurotransmitter release within the rat CNS.

Inhibition of Acetylcholine Release

A primary function of Galanin (1-16) is the inhibition of acetylcholine (ACh) release, particularly in the hippocampus. Intracerebroventricular administration robustly inhibits scopolamine-induced ACh release in the ventral hippocampus, a function critical to cognitive processes.[1][2] Studies have determined that the minimal sequence required for this inhibitory action is Galanin (1-12).[4]

Modulation of Neuronal Excitability

Galanin (1-16) induces membrane hyperpolarization in various neuronal populations, leading to decreased excitability.

-

Hypothalamus: In magnocellular neurosecretory cells of the supraoptic nucleus, Galanin (1-16) causes a reversible, dose-dependent membrane hyperpolarization, thereby inhibiting neuronal firing.[5][6] This effect is mediated postsynaptically and involves an increase in membrane conductance.[5][6]

-

Locus Coeruleus (LC): Similar to the full-length peptide, Galanin (1-16) hyperpolarizes LC neurons.[7][8] In this region, its potency is greater than that of the Galanin (1-15) fragment.[7]

-

Hippocampus: In contrast to the LC, studies on CA3 pyramidal neurons in the dorsal hippocampus suggest that Galanin (1-15) is more potent, indicating the presence of distinct receptor populations or conformations in different brain regions.[7][8]

Data Presentation: Neurophysiological Effects

| Function | Brain Region | Effect | Metric | Value | Citations |

| Neuronal Excitability | Hypothalamic MNCs | Membrane Hyperpolarization | IC₅₀ | ~10 nM | [5][6] |

| Acetylcholine Release | Ventral Hippocampus | Inhibition of Scopolamine-Evoked Release | Dose (i.c.v.) | 10 µg / 15 µL | [1][2] |

| Signal Transduction | Ventral Hippocampus | Inhibition of Inositol Phospholipid Breakdown | Concentration | 1 µM | [2] |

Behavioral Functions

The neurophysiological actions of Galanin (1-16) translate into distinct behavioral outcomes.

Stimulation of Feeding

When administered centrally, either into the lateral ventricles or directly into the paraventricular nucleus (PVN) of the hypothalamus, Galanin (1-16) significantly increases the consumption of palatable food.[9] Its efficacy in stimulating feeding correlates with its binding affinity for hypothalamic galanin receptors.[9]

Modulation of Mood and Cognition

Galanin and its N-terminal fragments are implicated in mood regulation and memory.

-

Anxiety and Depression: The galaninergic system is involved in anxiety- and depression-related behaviors.[10][11] Specifically, Galanin (1-15) has been shown to evoke strong depression-like and anxiogenic-like effects in rats.[8][10]

-

Learning and Memory: By inhibiting acetylcholine release in the hippocampus, a key neurotransmitter for memory formation, galanin pathways can impair performance in spatial memory tasks.[1][12]

Data Presentation: Behavioral Effects

| Behavioral Paradigm | Administration Route | Dose | Effect | Citations |

| Feeding Behavior | Intracerebroventricular (i.c.v.) | 6 nmol | Significant increase in food consumption | [9] |

| Feeding Behavior | Paraventricular Nucleus (PVN) | 1 nmol | Significant increase in food consumption | [9] |

| Depression-like Behavior (Forced Swim Test) | Intracerebroventricular (i.c.v.) | 3 nmol | 44% increase in immobility | [10] |

Experimental Protocols

The findings described in this document are based on a range of established experimental procedures.

Receptor Binding Assay (Equilibrium Binding)

-

Objective: To determine the binding affinity (IC₅₀) of Galanin (1-16) for galanin receptors.

-

Protocol:

-

Tissue Preparation: The rat ventral hippocampus is dissected and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged to obtain a crude membrane preparation.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-Galanin) and varying concentrations of the unlabeled competitor, Galanin (1-16).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression analysis.[1][2]

-

In Vivo Microdialysis for Acetylcholine Release

-

Objective: To measure the effect of Galanin (1-16) on acetylcholine release in the hippocampus of freely moving rats.

-

Protocol:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted, targeting the ventral hippocampus.

-

Recovery: Animals are allowed to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of ACh release.

-

Drug Administration: Galanin (1-16) is administered intracerebroventricularly. Subsequently, an ACh-releasing agent like scopolamine is administered subcutaneously.

-

Analysis: The concentration of ACh in the dialysate samples is quantified using a highly sensitive method, such as a radioenzymatic assay or HPLC with electrochemical detection.[1][2]

-

In Vitro Electrophysiology

-

Objective: To record the electrophysiological response of individual neurons to Galanin (1-16).

-

Protocol:

-

Slice Preparation: Rats are decapitated, and the brain is rapidly removed and placed in ice-cold aCSF. Transverse hippocampal or hypothalamic slices (300-400 µm thick) are prepared using a vibratome.[7]

-

Recording Chamber: Slices are transferred to a recording chamber and continuously superfused with oxygenated aCSF.

-

Intracellular Recording: Neurons (e.g., CA3 pyramidal cells or hypothalamic MNCs) are impaled with sharp microelectrodes to record membrane potential and firing activity.

-

Drug Application: After obtaining a stable baseline recording, Galanin (1-16) is applied to the slice via the superfusion bath at known concentrations.

-

Data Acquisition: Changes in membrane potential, input resistance, and firing rate are recorded and analyzed to determine the peptide's effect (e.g., hyperpolarization, inhibition of firing).[5][6][7]

-

Conclusion

The N-terminal fragment Galanin (1-16) functions as a potent and physiologically significant agonist at galanin receptors within the rat central nervous system. Its high-affinity binding, particularly in the hippocampus, initiates inhibitory signaling cascades that lead to the suppression of acetylcholine release and a reduction in neuronal excitability in key brain regions, including the hypothalamus and locus coeruleus. These neurophysiological actions underlie its powerful effects on behavior, most notably the stimulation of feeding and the modulation of mood and cognitive processes. The comprehensive data underscore the importance of the N-terminal domain of galanin for its biological activity and highlight Galanin (1-16) as a critical endogenous peptide in the regulation of diverse CNS functions.

References

- 1. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. N-terminal galanin fragments inhibit the hippocampal release of acetylcholine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Galanin Inhibits Continuous and Phasic Firing in Rat Hypothalamic Magnocellular Neurosecretory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. diva-portal.org [diva-portal.org]

- 9. jneurosci.org [jneurosci.org]

- 10. A Role for Galanin N-Terminal Fragment (1–15) in Anxiety- and Depression-Related Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small Interference RNA Knockdown Rats in Behavioral Functions: GALR1/GALR2 Heteroreceptor in Anxiety and Depression-Like Behavior | Springer Nature Experiments [experiments.springernature.com]

- 12. Galanin-acetylcholine interactions in rodent memory tasks and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Decoding Galanin (1-16) Interactions: A Technical Guide to Receptor Binding Affinity in the Mouse Brain

For Immediate Release

This technical guide offers an in-depth exploration of Galanin (1-16) receptor binding affinity within the murine brain, tailored for researchers, scientists, and professionals in drug development. Galanin, a widely distributed neuropeptide, and its N-terminal fragment, Galanin (1-16), play crucial roles in a multitude of physiological processes, including nociception, feeding, and cognition.[1] Understanding the specific binding characteristics of Galanin (1-16) to its receptors—GalR1, GalR2, and GalR3—is paramount for the development of targeted therapeutics. This document provides a comprehensive summary of quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Quantitative Analysis of Galanin (1-16) Binding Affinity

The affinity of Galanin (1-16) for its receptors is a critical determinant of its biological activity. The following tables summarize the binding affinities (Ki and Kd values) of Galanin (1-16) for galanin receptor subtypes, primarily focusing on data derived from mouse brain tissue. For comparative purposes, data from rat studies are also included. The N-terminal portion of galanin is essential for its interaction with the receptors, with the first 15 amino acids being highly conserved across species.[2]

| Ligand | Receptor Subtype | Species | Brain Region/Preparation | Binding Affinity (Ki) | Reference |

| Galanin (1-16) | GalR1 | Mouse | Recombinant | 1.02 - 2.2 nM (pKi 8.7 - 9.0) | [3] |

| Galanin (1-16) | GalR1 | Rat | Recombinant | 4.8 nM | [2] |

| Galanin (1-16) | GalR2 | Rat | Recombinant | 5.7 nM | [2] |

| Galanin (1-16) | GalR3 | Rat | Recombinant | 50 nM | [2] |

| Ligand | Receptor | Species | Brain Region/Preparation | Binding Affinity (Kd) | Reference |

| Galanin (1-16) | Galanin Receptor | Mouse/Porcine/Rat | Hippocampus | 3 nM | [4] |

Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates a higher affinity. Data presented as pKi has been converted to nM for consistency.

Experimental Protocols: Radioligand Binding Assay

The determination of Galanin (1-16) receptor binding affinity is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand (Galanin (1-16)) to displace a radiolabeled ligand from the galanin receptors.

Mouse Brain Membrane Preparation

-

Tissue Harvesting: Adult mice are euthanized, and the brains are rapidly excised and placed in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenization: Specific brain regions of interest (e.g., hippocampus, hypothalamus, amygdala) are dissected and homogenized in the buffer using a glass-Teflon homogenizer.[5] The hypothalamus, in particular, exhibits high levels of galanin receptors.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Membrane Isolation: The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the crude membrane fraction.

-

Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.

-

Final Preparation: The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method, such as the Bradford or BCA assay. The prepared membranes can be stored at -80°C until use.

Competitive Radioligand Binding Assay

-

Assay Components: The assay is typically performed in a 96-well plate format and includes:

-

Radioligand: [125I]-Galanin is commonly used as the radiolabeled ligand due to its high affinity and specific activity.

-

Unlabeled Ligand: Increasing concentrations of unlabeled Galanin (1-16).

-

Brain Membranes: A fixed amount of the prepared mouse brain membrane suspension.

-

Assay Buffer: A buffer containing protease inhibitors to prevent ligand degradation (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

-

Incubation: The components are incubated together for a specific duration (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 25°C) to allow the binding to reach equilibrium.

-

Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis:

-

Total Binding: Radioactivity bound in the absence of any unlabeled ligand.

-

Non-specific Binding (NSB): Radioactivity bound in the presence of a high concentration of unlabeled galanin (e.g., 1 µM) to saturate all specific binding sites.

-

Specific Binding: Calculated as Total Binding - NSB.

-

IC50 Determination: The concentration of Galanin (1-16) that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizing Molecular Interactions and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining Galanin (1-16) binding affinity.

The biological effects of galanin and its fragments are mediated through G protein-coupled receptors (GPCRs), which trigger distinct intracellular signaling cascades. GalR1 activation typically leads to the inhibition of adenylyl cyclase, while GalR2 activation can stimulate phospholipase C.

Caption: Simplified galanin receptor signaling pathways.

In the mouse brain, [125I]-galanin binding sites are found in moderate-to-high densities in regions such as the basal ganglia, limbic areas, hypothalamus, and midbrain.[5] Studies in GalR1 knockout mice have shown an absence of specific [125I]-galanin binding, suggesting that under typical experimental conditions, the binding is predominantly to the GalR1 subtype.[5] The distribution of GalR1 mRNA is widespread, with significant expression in the hypothalamus, amygdala, and thalamus.[6] GalR2 mRNA is also broadly expressed, with high levels in the hippocampus, particularly the dentate gyrus and CA3 field.[6] This differential distribution of receptor subtypes underscores the complex and region-specific roles of galanin and its fragments in the central nervous system. Further research with subtype-selective ligands is crucial to fully elucidate the physiological and pathological functions mediated by each galanin receptor.

References

- 1. dovepress.com [dovepress.com]

- 2. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [125I]-Galanin binding in brain of wildtype, and galanin- and GalR1-knockout mice: strain and species differences in GalR1 density and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Galanin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Physiological Role of Galanin (1-16) in Mouse Pancreatic Islets

Abstract

Galanin, a widely distributed neuropeptide, plays a significant role in regulating pancreatic endocrine function. The N-terminal fragment, Galanin (1-16), which contains the active site of the full-length peptide, is a potent modulator of hormone secretion from pancreatic islets. This technical guide provides a comprehensive overview of the physiological role of Galanin (1-16) in mouse pancreatic islets, with a primary focus on its profound inhibitory effects on insulin secretion. We detail the underlying signaling mechanisms, present quantitative data from key studies, outline detailed experimental protocols for investigating these effects, and provide visual representations of the relevant pathways and workflows.

Introduction

Galanin is a neuropeptide found in the central and peripheral nervous systems, including the autonomic nerve terminals that innervate the endocrine pancreas.[1][2] It exerts its biological effects through three G-protein coupled receptor subtypes: GALR1, GALR2, and GALR3.[3][4][5] In pancreatic islets, galanin is recognized as a potent inhibitor of insulin secretion, an action that has been compared to the sympatho-adrenergic inhibition of β-cells.[2][6]

The biological activity of galanin resides primarily in its N-terminal region.[7][8] The fragment Galanin (1-16) has been shown to be a powerful agonist at galanin receptors, effectively mimicking the inhibitory actions of the full-length peptide on insulin release.[7] Understanding the precise role and mechanism of action of Galanin (1-16) is crucial for elucidating the neural control of glucose homeostasis and for identifying potential therapeutic targets for metabolic diseases like diabetes.[9][10]

Quantitative Data on the Effects of Galanin (1-16) and Related Peptides

The inhibitory effects of Galanin (1-16) and its analogues on pancreatic β-cells have been quantified in several studies. The following tables summarize key findings from isolated mouse islets.

Table 1: Inhibition of Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Mouse Islets

| Peptide | Concentration | % Inhibition of Insulin Secretion (Mean ± SEM) | Stimulus | Notes |

| Galanin(-7-16) | 100 nM | 83 ± 7% | 11.1 mM Glucose | The inhibitory action was prevented by the galanin receptor antagonist M35 (10 nM).[6] |

| Galanin(-9-16) | 100 nM | 71 ± 17% | 11.1 mM Glucose | Potently inhibited GSIS across all tested concentrations (1-1000 nM).[6] |

| Rat Galanin (full-length) | 100 nM | 93 ± 4% | 11.1 mM Glucose | Potency was not statistically different from the N-terminally elongated fragments.[6] |

| Rat Galanin (full-length) | 4.25 nmol/kg (in vivo) | 65% | Intravenous Glucose | Also inhibited carbachol-stimulated insulin secretion by 85%.[11] |

Table 2: Effects of Galanin on Ion Channel Activity in Mouse β-Cells

| Channel | Peptide | Concentration | Effect | G-Protein Dependence |

| ATP-sensitive K+ (KATP) Channels | Galanin | 100 nM | Significantly enhanced KATP currents. | Effect was completely absent in β-cells from Go2α knockout mice.[1] |

| Voltage-Gated Ca2+ Channels | Galanin | 100 nM | Reduced peak Ca2+ currents by 55%. | Effect was completely lost in β-cells from Go2α knockout mice.[1] |

Table 3: Effects of Galanin on Glucagon Secretion in Mice

| Condition | Peptide | Effect on Plasma Glucagon | Notes |

| Basal | Galanin | Transiently increased levels.[11] | Systemic infusion rapidly doubled pancreatic glucagon output.[1] |

| Glucose-Stimulated | Galanin | Glucose abolished the galanin-induced increase in glucagon.[11] | - |

| Carbachol-Stimulated | Galanin | Additive stimulatory effects with carbachol.[11] | - |

Signaling Pathways and Mechanisms of Action

Galanin (1-16) inhibits insulin secretion primarily by activating GALR1 and/or GALR3 receptors on the surface of pancreatic β-cells. These receptors are coupled to pertussis toxin-sensitive inhibitory G-proteins of the Gi/o family, with studies specifically identifying the Go2 subunit as the critical mediator.[1][12][13]

The activation of the Go2 protein by the galanin receptor leads to two principal downstream events that collectively suppress insulin release:

-

Activation of KATP Channels: The G-protein activation leads to the opening of ATP-sensitive potassium (KATP) channels.[1][12] This increases the efflux of potassium ions (K+) from the β-cell, causing membrane hyperpolarization.

-

Inhibition of Voltage-Gated Ca2+ Channels: The hyperpolarized state of the cell membrane prevents the opening of voltage-gated calcium (Ca2+) channels, which are critical for stimulus-secretion coupling.[1] Galanin signaling also directly inhibits these Ca2+ channels.[1]

The combined effect is a marked reduction in the influx of Ca2+ into the cytoplasm. Since a rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, galanin signaling effectively clamps this process, leading to potent inhibition of insulin secretion.[1]

Caption: Galanin (1-16) signaling pathway in pancreatic β-cells.

Detailed Experimental Protocols

Investigating the effects of Galanin (1-16) on mouse pancreatic islets requires a series of specialized techniques.

Mouse Pancreatic Islet Isolation

This protocol is a synthesized standard procedure for obtaining viable islets for in vitro studies.[14][15][16]

Materials:

-

Collagenase V solution (e.g., 1 mg/mL in ice-cold Hanks' Balanced Salt Solution - HBSS)

-

HBSS

-

RPMI-1640 culture medium supplemented with 10% FBS, 100 U/mL penicillin, and 0.1 mg/mL streptomycin

-

Surgical tools (scissors, forceps)

-

Syringes and needles (30G)

-

50 mL conical tubes

-

Water bath at 37°C

-

Stereomicroscope

Procedure:

-

Anesthesia and Dissection: Anesthetize the mouse according to approved institutional protocols. Perform a midline laparotomy to expose the abdominal cavity.

-

Cannulation and Perfusion: Locate the common bile duct. Clamp the duct at the ampulla of Vater near the duodenum. Carefully insert a 30G needle into the common bile duct and slowly inject ~3 mL of ice-cold collagenase solution to inflate the pancreas.[14]

-

Pancreas Digestion: Excise the distended pancreas and transfer it to a 50 mL conical tube. Incubate the tube in a 37°C shaking water bath for a predetermined time (typically 7-17 minutes, which must be optimized for each new lot of collagenase).[15][16]

-

Stopping Digestion: Stop the digestion by adding cold HBSS or culture medium. Shake the tube vigorously for 30-60 seconds to mechanically dissociate the tissue.

-

Washing and Purification: Centrifuge the digest at low speed, discard the supernatant, and resuspend the pellet. Wash the tissue pellet 2-3 times with cold HBSS. Islets can be purified from the acinar tissue by density gradient centrifugation (e.g., using Histopaque) or by hand-picking under a stereomicroscope.[15]

-

Culture: Culture the isolated islets overnight in RPMI-1640 medium at 37°C and 5% CO2 to allow for recovery before experimentation.

Islet Perifusion for Secretion Dynamics

This protocol allows for the dynamic measurement of hormone secretion from isolated islets in response to various stimuli.[17]

Materials:

-

Perifusion system (including peristaltic pump, water bath, islet chambers, and fraction collector)

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., low glucose ~2.8-5.6 mM; high glucose ~16.7 mM)

-

Galanin (1-16) stock solution

-

Other secretagogues (e.g., KCl, IBMX)

-

Hormone assay kits (e.g., Insulin ELISA)

Procedure:

-

System Preparation: Set up the perifusion system, ensuring the water bath is at 37°C. Prime and rinse all tubing with deionized water and then with the basal (low glucose) KRB buffer.

-

Islet Loading: Select a group of size-matched islets (e.g., 50-100) and carefully place them into the perifusion chambers.

-

Basal Perifusion: Begin perifusing the islets with basal KRB buffer at a constant flow rate (e.g., 1 mL/minute) for a stabilization period (e.g., 30-60 minutes).

-

Stimulation Protocol: Switch the perifusion solution according to the experimental design. A typical sequence might be:

-

Basal low glucose

-

High glucose

-

High glucose + Galanin (1-16)

-

High glucose (washout)

-

KCl (to assess maximum depolarization-induced secretion)

-

-

Fraction Collection: Collect the perifusate in timed fractions (e.g., every 3 minutes) using a fraction collector.

-

Analysis: Measure the hormone concentration (e.g., insulin) in each collected fraction using an appropriate assay. Plot the secretion rate over time to visualize the dynamic response.

Calcium Imaging in Islet Cells

This protocol measures changes in intracellular free calcium ([Ca2+]i), a key second messenger in stimulus-secretion coupling.[18][19][20]

Materials:

-

Inverted fluorescence microscope (confocal or wide-field) with an imaging chamber

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Imaging buffer (KRB) with varying glucose concentrations and other stimuli

-

Glass-bottom imaging dishes or coverslips

Procedure:

-

Islet Staining: Incubate recovered islets with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in imaging buffer for 45-60 minutes at 37°C.

-

Immobilization: Transfer the stained islets to an imaging chamber on the microscope stage. Islets can be gently immobilized between a coverslip and a fine mesh to prevent movement during imaging.[21]

-

Image Acquisition: Begin acquiring fluorescence images at a set frequency (e.g., every 2-5 seconds).

-

Stimulation: Perfuse the chamber with imaging buffer containing different stimuli. A typical sequence could be:

-

Basal low glucose to establish a baseline.

-

High glucose to induce [Ca2+]i oscillations.

-

High glucose + Galanin (1-16) to observe the inhibitory effect on [Ca2+]i dynamics.

-

KCl to induce maximal Ca2+ influx.

-

-

Data Analysis: Quantify the fluorescence intensity over time for individual cells or regions of interest (ROIs). Normalize the data (e.g., as F/F0) and analyze parameters such as oscillation frequency, amplitude, and area under the curve to determine the effect of Galanin (1-16).[19]

Caption: General experimental workflow for studying islet physiology.

Conclusion

Galanin (1-16) is a potent physiological inhibitor of insulin secretion from mouse pancreatic islets. Its mechanism of action is well-defined, involving the activation of GALR1/3 receptors, coupling to the Go2 G-protein, and the subsequent dual action of opening KATP channels and inhibiting Ca2+ channels. This leads to membrane hyperpolarization and a reduction in intracellular calcium, thereby preventing insulin granule exocytosis. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers investigating the neuro-hormonal regulation of islet function and exploring the galaninergic system as a potential target for therapeutic intervention in metabolic diseases.

References

- 1. pnas.org [pnas.org]

- 2. academic.oup.com [academic.oup.com]

- 3. aups.org.au [aups.org.au]

- 4. The Galaninergic System: A Target for Cancer Treatment [mdpi.com]

- 5. Frontiers | Review: Occurrence and Distribution of Galanin in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract [frontiersin.org]

- 6. N-terminally elongated fragments of galanin(1-16) inhibit insulin secretion from isolated mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galanin-induced inhibition of insulin secretion from rat islets: effects of rat and pig galanin and galanin fragments and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural requirement for galanin action in the pancreatic beta cell line Rin m 5F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biomed.cas.cz [biomed.cas.cz]

- 10. GtR [gtr.ukri.org]

- 11. Galanin: effects on basal and stimulated insulin and glucagon secretion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Galanin activates nucleotide-dependent K+ channels in insulin-secreting cells via a pertussis toxin-sensitive G-protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Galanin—A neuropeptide with inhibitory actions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. Video: Murine Pancreatic Islet Isolation [jove.com]

- 17. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]

- 18. Calcium Imaging and Analysis in Beta Cells in Acute Mouse Pancreas Tissue Slices | Springer Nature Experiments [experiments.springernature.com]

- 19. Imaging Calcium Dynamics in Subpopulations of Mouse Pancreatic Islet Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Testing Pancreatic Islet Function at the Single Cell Level by Calcium Influx with Associated Marker Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

Galanin (1-16) as a neuropeptide modulator in the rat hypothalamus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Galanin, a widely distributed neuropeptide in the central nervous system, plays a crucial role in a variety of physiological processes, including feeding behavior, neuroendocrine regulation, and osmotic homeostasis.[1][2] The N-terminal fragment, Galanin (1-16), has been identified as a key active component, demonstrating comparable, and in some cases more potent, effects to the full-length peptide.[3][4][5] This technical guide provides a comprehensive overview of the function and mechanisms of Galanin (1-16) as a modulator in the rat hypothalamus. It summarizes key quantitative data, details common experimental protocols for its study, and visualizes its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of neuroscience and metabolic disorders.

Introduction

The hypothalamus is a critical brain region for the regulation of essential bodily functions. Galanin and its receptors are prominently expressed in various hypothalamic nuclei, including the paraventricular nucleus (PVN), supraoptic nucleus (SON), and arcuate nucleus (ARC).[1] This distribution underscores its significance in modulating hypothalamic circuits. Galanin (1-16) has been shown to exert its effects primarily through the galanin receptors GALR1 and GALR2.[6] Understanding the specific actions and pathways of this N-terminal fragment is crucial for elucidating the broader physiological roles of the galaninergic system and for the development of targeted therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Galanin (1-16) in the rat hypothalamus.

Table 1: Effects of Galanin (1-16) on Feeding Behavior in Rats

| Administration Route | Hypothalamic Target | Dose | Observed Effect | Reference |

| Intracerebroventricular | Lateral Ventricles | 6 nmol | Significant increase in food intake | [3][7][8] |

| Microinjection | Paraventricular Nucleus (PVN) | 1 nmol | Significant increase in food intake | [3][7][8] |

Table 2: Electrophysiological Effects of Galanin (1-16) on Hypothalamic Neurons

| Neuron Type | Hypothalamic Nucleus | Concentration | Observed Effect | Reference |

| Magnocellular Neurosecretory Cells | Supraoptic Nucleus (SON) | ~10 nM (IC50) | Reversible membrane hyperpolarization | [4][9] |

| Not Specified | Arcuate Nucleus (ARC) | Not Specified | Robust depression of synaptic transmission | [10][11] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following sections outline common experimental protocols used to investigate the function of Galanin (1-16) in the rat hypothalamus.

Animal Models

The majority of in vivo studies utilize adult male Sprague-Dawley rats, typically weighing between 200-300g.[12][13][14] Animals are generally housed individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.[12][13] All procedures should be conducted in accordance with approved institutional animal care and use committee protocols.[12][13][14]

Intracerebroventricular (ICV) and Hypothalamic Microinjections

This protocol is used to deliver Galanin (1-16) directly into the brain ventricles or specific hypothalamic nuclei.

-

Anesthesia and Stereotaxic Surgery: Rats are anesthetized, typically with an appropriate anesthetic agent, and placed in a stereotaxic apparatus.

-

Cannula Implantation: A guide cannula is surgically implanted, targeting either the lateral ventricles or a specific hypothalamic nucleus (e.g., PVN) using predetermined stereotaxic coordinates.

-

Peptide Administration: Following a recovery period, Galanin (1-16) or a vehicle control is microinjected through the guide cannula in conscious, freely moving animals.

-

Behavioral or Physiological Monitoring: Post-injection, animals are monitored for changes in feeding behavior, hormone levels, or other relevant physiological parameters.

In Vitro Electrophysiology

This technique allows for the direct examination of the effects of Galanin (1-16) on the electrical properties of hypothalamic neurons.

-

Hypothalamic Slice Preparation: Rats are euthanized, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the hypothalamus are prepared using a vibratome.

-

Recording Chamber: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are obtained from individual neurons within the target hypothalamic nucleus (e.g., SON, ARC).

-

Peptide Application: Galanin (1-16) is bath-applied to the slice preparation, and changes in membrane potential, firing rate, and synaptic currents are recorded and analyzed.

Neuropeptide Extraction and Analysis

This protocol is used to measure changes in the levels of galanin and other neuropeptides in the hypothalamus.

-

Tissue Collection: Following experimental manipulations, rats are euthanized, and the hypothalamus is rapidly dissected. To minimize enzymatic degradation, microwave irradiation can be used to fix the tissue.

-

Homogenization and Extraction: The tissue is homogenized in an acidified solution (e.g., 0.25% acetic acid) to extract neuropeptides.

-

Centrifugation and Filtration: The homogenate is centrifuged to remove cellular debris, and the supernatant is passed through a molecular weight cutoff filter to separate peptides from larger proteins.

-

Mass Spectrometry or Immunoassay: The extracted peptides are then quantified using techniques such as mass spectrometry or specific immunoassays.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways of Galanin (1-16) and a typical experimental workflow for studying its effects.

Galanin (1-16) Signaling in Hypothalamic Neurons

Caption: Galanin (1-16) signaling pathways in hypothalamic neurons.

Experimental Workflow for Investigating Galanin (1-16) Effects on Feeding

Caption: Workflow for studying Galanin (1-16) effects on feeding behavior.

Discussion and Future Directions

Galanin (1-16) has emerged as a potent modulator of hypothalamic function, with significant effects on feeding and neuronal excitability.[3][4][10][11] Its actions are primarily mediated through GALR1 and GALR2, leading to diverse intracellular signaling cascades.[6] The inhibitory effects of Galanin (1-16) on neuronal activity, through mechanisms such as membrane hyperpolarization and reduced glutamate release, suggest a key role in dampening excitatory signals within hypothalamic circuits.[4][9][10][11]

Future research should focus on several key areas. Firstly, the development of selective agonists and antagonists for GALR1 and GALR2 will be instrumental in dissecting the specific contributions of each receptor subtype to the observed effects of Galanin (1-16). Secondly, further investigation into the downstream signaling pathways and their interaction with other neuropeptide systems within the hypothalamus will provide a more complete picture of its modulatory role. Finally, translating these findings from rodent models to higher organisms will be crucial for assessing the therapeutic potential of targeting the galaninergic system for metabolic and neurological disorders in humans.

Conclusion

Galanin (1-16) is a critical active fragment of the full-length galanin peptide, exerting significant modulatory effects within the rat hypothalamus. Its ability to influence feeding behavior and neuronal activity highlights its potential as a target for novel therapeutic interventions. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and offering detailed protocols to facilitate further investigation into this promising area of neuroendocrinology.

References

- 1. Distribution, regulation and role of hypothalamic galanin systems: renewed interest in a pleiotropic peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activity of centrally administered galanin fragments on stimulation of feeding behavior and on galanin receptor binding in the rat hypothalamus | Journal of Neuroscience [jneurosci.org]

- 4. Galanin Inhibits Continuous and Phasic Firing in Rat Hypothalamic Magnocellular Neurosecretory Cells | Journal of Neuroscience [jneurosci.org]

- 5. diva-portal.org [diva-portal.org]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Galanin Inhibits Continuous and Phasic Firing in Rat Hypothalamic Magnocellular Neurosecretory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Galanin Receptor-Mediated Inhibition of Glutamate Release in the Arcuate Nucleus of the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

- 12. Animals [bio-protocol.org]

- 13. Subjects [bio-protocol.org]

- 14. Animals [bio-protocol.org]

A Technical Guide to the In Vivo Biological Activity of N-Terminal Galanin Fragments

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Galanin is a widely distributed neuropeptide involved in a vast array of physiological processes, including feeding, pain perception, seizure control, and mood regulation.[1][2] The biological activity of the full-length peptide (typically 29-30 amino acids) is primarily conferred by its highly conserved N-terminal region.[1][3][4] Synthetic and naturally occurring N-terminal fragments, such as galanin(1-15) and galanin(1-16), have been shown to be potent agonists at galanin receptors (GalR1, GalR2, and GalR3) and often exhibit distinct biological profiles compared to the full-length peptide.[5][6] This document provides a comprehensive technical overview of the in vivo biological activities of these N-terminal fragments, presenting quantitative data, detailed experimental protocols, and key signaling pathways to serve as a resource for research and drug development.

Galanin Receptors and Fragment Binding Affinity

The effects of galanin and its fragments are mediated by three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[5] GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[5][7] In contrast, GalR2 often couples to Gq/11, activating phospholipase C (PLC), which leads to downstream signaling cascades involving protein kinase C (PKC).[5]

The N-terminal fragments of galanin retain high affinity for these receptors, with specific amino acids like Glycine¹ and Tryptophan² being critical for high-affinity binding, particularly to GalR1.[1][3][8] Truncation or modification of these initial residues can dramatically alter receptor affinity and selectivity. For instance, galanin(2-11) shows a preference for GalR2 over GalR1.[1][3][9]

References

- 1. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 2. Galanin and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardioprotective properties of N-terminal galanin fragment (2-15) in experimental ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. Short N-terminal galanin fragments are occurring naturally in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo interaction between serotonin and galanin type 1 and type 2 receptors in dorsal raphe: implication for limbic seizures - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Galanin (1-16) in Neuroprotective Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems that modulates a variety of physiological processes, including nociception, cognition, and neuroendocrine control.[1][2][3] The N-terminal fragment, Galanin (1-16), is highly conserved and retains a high affinity for galanin receptors (GalRs), making it a key player in mediating the peptide's biological effects.[4][5] Emerging evidence strongly indicates that Galanin, and specifically its (1-16) fragment, exerts significant neuroprotective effects across a range of injury paradigms, positioning the galaninergic system as a promising therapeutic target for neurological disorders.[3][4][6]

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective actions of Galanin (1-16), with a focus on its signaling pathways, quantitative effects on neuronal survival, and the experimental protocols used to elucidate these functions.

Galanin Receptor Signaling Pathways

Galanin (1-16) mediates its effects by binding to three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[4][7] These receptors differ in their signaling mechanisms, with GalR1 and GalR3 primarily coupling to inhibitory G-proteins (Gαi/o) and GalR2 coupling to stimulatory G-proteins (Gαq/11).[4][8] The neuroprotective effects of galanin have been linked to the activation of both GalR1 and GalR2.[9]

GalR1 and GalR3 Signaling

Activation of GalR1 and GalR3 by Galanin (1-16) initiates an inhibitory cascade. The associated Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][10] This reduction in cAMP can modulate the activity of downstream effectors such as Protein Kinase A (PKA) and the transcription factor CREB, ultimately influencing gene expression related to cell survival and apoptosis.

References

- 1. Galanin promotes autophagy and alleviates apoptosis in the hypertrophied heart through FoxO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomed.cas.cz [biomed.cas.cz]

- 3. Galanin - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 6. Galanin receptors as a potential target for neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Review: Occurrence and Distribution of Galanin in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. scispace.com [scispace.com]

- 10. Frontiers | On the existence and function of galanin receptor heteromers in the central nervous system [frontiersin.org]

An In-depth Technical Guide to the Cellular and Molecular Mechanisms of Galanin (1-16) Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a widely distributed neuropeptide that exerts a variety of neuromodulatory effects in the central and peripheral nervous systems. The N-terminal fragment, Galanin (1-16), has been shown to be a biologically active agonist at galanin receptors, retaining high-affinity binding and eliciting functional responses.[1][2] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying the action of Galanin (1-16), with a focus on its interaction with galanin receptor subtypes, downstream signaling cascades, and the experimental methodologies used to elucidate these processes.

Data Presentation: Quantitative Analysis of Galanin (1-16) Binding and Functional Activity

The following tables summarize the quantitative data for Galanin (1-16) interaction with galanin receptors (GalR). These values have been compiled from various studies and provide a comparative view of the fragment's affinity and potency.

| Ligand | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Galanin (1-16) | GalR1 | Rat | Radioligand Binding | - | ~3 | [3][4] |

| Galanin (1-16) | GalR1 | Human | Radioligand Binding | 0.78 ± 0.26 | - | [5] |

| Galanin (1-16) | GalR2 | Rat | Radioligand Binding | 4.8 | - | [6] |

| Galanin (1-16) | GalR2 | Human | Radioligand Binding | 5.7 | - | [6] |

| Galanin (1-16) | GalR3 | Human | Radioligand Binding | 50 | - | [6] |

| Galanin (1-16) | GalR3 | Rat | Radioligand Binding | - | 86 | [7] |

| Galanin (1-16) | Unspecified | Rat Hypothalamus | Radioligand Binding | 8.2 | - | [8] |

Table 1: Binding Affinity of Galanin (1-16) for Galanin Receptors. This table presents the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) of Galanin (1-16) at different galanin receptor subtypes.

| Ligand | Receptor | Cell Line | Functional Assay | EC50 (nM) | Response | Reference |

| Galanin (1-16) | GalR1 | GnRH neurons | GIRK channel activation | - | Inhibition of neuronal activity | [9] |

| Galanin (1-16) | GalR1/GalR2 | Myenteric neurons | Inhibition of Ca2+ influx | - | 54.9 ± 7.2% inhibition | [10] |

| Galanin (1-16) | Unspecified | Hippocampal slices | Inositol phospholipid breakdown | - | Inhibition | [3][4] |

Table 2: Functional Activity of Galanin (1-16). This table summarizes the functional responses elicited by Galanin (1-16), including the half-maximal effective concentration (EC50) where available.

Signaling Pathways of Galanin (1-16)

Galanin (1-16) exerts its effects by activating specific G protein-coupled receptors (GPCRs), primarily GalR1 and GalR2. These receptors are coupled to distinct intracellular signaling pathways.

GalR1 Signaling

GalR1 primarily couples to inhibitory G proteins of the Gi/o family.[11] Activation of GalR1 by Galanin (1-16) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12] The βγ subunits of the dissociated Gi/o protein can also activate G protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[9][12] Furthermore, GalR1 activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway in a protein kinase C (PKC)-independent manner.[12]

References

- 1. frontiersin.org [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7022489B2 - Method of using cells expressing galanin receptor 3 (GALR3) - Google Patents [patents.google.com]

- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format [benthamopen.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Galanin receptors in the rat gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | On the existence and function of galanin receptor heteromers in the central nervous system [frontiersin.org]

- 12. oncotarget.com [oncotarget.com]

Methodological & Application

Application Notes and Protocols for Intracerebroventricular Administration of Galanin (1-16) in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intracerebroventricular (ICV) administration of the neuropeptide fragment Galanin (1-16) in rats. This document is intended for use by researchers, scientists, and drug development professionals familiar with sterile surgical techniques and in vivo rodent research.

Galanin is a widely distributed neuropeptide involved in a variety of physiological processes, including neuroendocrine regulation, pain perception, and feeding behavior.[1][2] The N-terminal fragment, Galanin (1-16), has been identified as a high-affinity agonist at galanin receptors, retaining the biological activity of the full-length peptide.[3][4][5][6][7] ICV administration allows for the direct delivery of Galanin (1-16) to the central nervous system, bypassing the blood-brain barrier and enabling the study of its central effects.

Data Presentation: Quantitative Parameters for ICV Administration

The following tables summarize key quantitative data for the ICV administration of Galanin and its fragments in rats, compiled from various studies.

Table 1: Stereotaxic Coordinates for Lateral Ventricle Injection in Rats

| Coordinate | Value | Reference |

| Anteroposterior (AP) | -1.0 mm from Bregma | [8] |

| Mediolateral (ML) | ±1.4 mm from Midline | [8] |

| Dorsoventral (DV) | -3.6 mm from Skull Surface | [8] |

Note: These coordinates are a general guide and may require optimization based on the specific rat strain and age.

Table 2: Dosage and Infusion Parameters for Galanin (1-15) and (1-16)

| Peptide | Dose | Infusion Volume | Infusion Rate | Vehicle | Reference |

| Galanin (1-15) | 1, 3, or 6 nmol/rat | 5 µL | 1 min | Artificial Cerebrospinal Fluid | [8] |

| Galanin (1-16) | 10 µg | 15 µL | Not Specified | Not Specified | [4][5][6] |

| Galanin (1-16) | 1 nmol | Not Specified | Not Specified | Ringer's Solution | [3] |

| Galanin (Full Length) | 3 nmol/rat | 5 µL | 1 min | Artificial Cerebrospinal Fluid | [8] |

| Galanin (Full Length) | 100 pmol | Not Specified | Not Specified | Not Specified | [9][10] |

Experimental Protocols

This section details the methodology for the ICV administration of Galanin (1-16) in rats. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials

-

Galanin (1-16) peptide

-

Sterile artificial Cerebrospinal Fluid (aCSF) or Ringer's solution

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Microinjection pump and syringe (e.g., Hamilton syringe)

-

26-gauge stainless-steel injection cannula

-

22-gauge stainless-steel guide cannula

-

Surgical instruments (scalpel, forceps, hemostats, etc.)

-

Skull drill and burr

-

Dental cement

-

Sutures or wound clips

-

Analgesics for post-operative care

-

Heating pad

Preparation of Galanin (1-16) Solution

-

Freshly prepare the Galanin (1-16) solution on the day of the experiment.

-

Dissolve the peptide in sterile artificial cerebrospinal fluid (aCSF). A typical aCSF composition is: 120 nM NaCl, 20 nM NaHCO3, 2 nM KCl, 0.5 nM KH2PO4, 1.2 nM CaCl2, 1.8 nM MgCl2, 0.5 nM Na2SO4, and 5.8 nM D-glucose, with a pH of 7.4.[8]

-

The concentration of the solution should be calculated based on the desired dose and a total injection volume of 5 µL.[8]

Surgical Procedure for Cannula Implantation

-

Anesthetize the rat using an appropriate anesthetic regimen.

-

Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), shave the head and secure it in the stereotaxic apparatus.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

Make a midline incision on the scalp to expose the skull.

-

Clean and dry the skull surface.

-

Identify Bregma, the intersection of the sagittal and coronal sutures.

-

Using the stereotaxic arm, position the drill at the target coordinates for the lateral ventricle (e.g., AP: -1.0 mm, ML: ±1.4 mm from Bregma).[8]

-

Drill a small hole through the skull, being careful not to damage the underlying dura mater.

-

Lower a 22-gauge guide cannula to the desired depth (e.g., DV: -3.6 mm from the skull surface).[8]

-

Secure the guide cannula to the skull using dental cement and anchor screws.

-

Insert a dummy cannula into the guide cannula to maintain patency.

-

Suture the scalp incision around the implant.

-

Administer post-operative analgesics and allow the animal to recover for at least one week in a clean, warm environment.

Intracerebroventricular Injection

-

Gently handle and restrain the rat.

-

Remove the dummy cannula from the guide cannula.

-

Connect a 26-gauge injection cannula to a Hamilton syringe via PE-10 tubing. The injection cannula should extend slightly beyond the tip of the guide cannula.

-

Fill the syringe with the prepared Galanin (1-16) solution, ensuring there are no air bubbles.

-

Insert the injection cannula into the guide cannula.

-

Infuse the solution (e.g., 5 µL) over a period of 1 minute.[8]

-

Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

-

Slowly withdraw the injection cannula and replace the dummy cannula.

-

Return the animal to its home cage and monitor for any adverse reactions.

Visualization of Pathways and Workflows

Galanin Receptor Signaling Pathways

Galanin receptors (GALR) are G protein-coupled receptors (GPCRs) with distinct downstream signaling cascades. GALR1 and GALR3 primarily couple to inhibitory Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11] In contrast, GALR2 mainly couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the formation of inositol triphosphate (IP3) and an increase in intracellular calcium levels.[11]

Caption: Galanin (1-16) receptor signaling pathways.

Experimental Workflow for ICV Administration

The following diagram outlines the logical flow of the experimental protocol, from animal preparation to data collection.

Caption: Experimental workflow for ICV administration.

References

- 1. diva-portal.org [diva-portal.org]

- 2. biomed.cas.cz [biomed.cas.cz]

- 3. jneurosci.org [jneurosci.org]

- 4. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor (Journal Article) | OSTI.GOV [osti.gov]

- 5. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. frontiersin.org [frontiersin.org]

- 8. scienceopen.com [scienceopen.com]

- 9. Short-term effects of centrally administered galanin on the hyperosmotically stimulated expression of vasopressin in the rat hypothalamus. An in situ hybridization and immunohistochemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jpp.krakow.pl [jpp.krakow.pl]

- 11. pnas.org [pnas.org]

Application Notes and Protocols for the Synthesis and Use of Galanin (1-16) in Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Galanin is a neuropeptide involved in a wide array of physiological and pathological functions, including neurotransmission, feeding, and pain modulation.[1][2] Its biological effects are mediated through three G-protein coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[3][4] The N-terminal region of galanin is highly conserved across species and is critical for receptor binding and biological activity.[3][5][6] The fragment Galanin (1-16) retains high binding affinity for galanin receptors, particularly GalR1 and GalR2, and acts as a full agonist, making it an invaluable tool for studying the galaninergic system.[7][8][9][10]

This document provides detailed protocols for the chemical synthesis, purification, and characterization of the Galanin (1-16) peptide. Additionally, it outlines its application in key research assays, including receptor binding and functional studies, to facilitate investigation into galanin receptor pharmacology.

Section 1: Synthesis, Purification, and Characterization of Galanin (1-16)

The primary method for producing Galanin (1-16) for research is solid-phase peptide synthesis (SPPS).[1][7] This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Protocol for Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol details the manual or automated synthesis of Galanin (1-16) (Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-NH2) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin (to generate the C-terminal amide)

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, etc.)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: Reagent K (Trifluoroacetic acid (TFA)/water/phenol/thioanisole/ethanedithiol; 82.5:5:5:5:2.5 v/v)

-

Ice-cold methyl tert-butyl ether (MTBE)

-

Automated peptide synthesizer or manual synthesis vessel

Methodology:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Couple the first C-terminal amino acid (Fmoc-Ile-OH) to the resin using a 3-5 fold molar excess of the amino acid, coupling reagent (e.g., HBTU), and DIPEA in DMF. Allow the reaction to proceed for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation (Iterative Cycles): Repeat the following steps for each subsequent amino acid in the sequence (Ala, His, Pro, etc.):

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid with HBTU and DIPEA and add it to the resin. Allow coupling for 1-2 hours. A Kaiser test can be performed to ensure complete coupling.

-

Washing: Wash the resin with DMF and DCM.

-

-

Final Deprotection: After the final amino acid (Glycine) is coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Boc from Trp, tBu from Thr/Tyr).[11]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of ice-cold MTBE.

-

Centrifuge the mixture to pellet the peptide, discard the supernatant, and wash the pellet with cold MTBE.

-

-

Drying: Dry the crude peptide pellet under vacuum.

Figure 1. Workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol for Purification and Characterization

Purification by RP-HPLC:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[12]

-

Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). For example, a gradient of 20% to 60% acetonitrile over 40 minutes.[13]

-

Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peptide peak.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization by Mass Spectrometry:

-

Analyze the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its molecular weight.

-

The expected monoisotopic mass for Galanin (1-16) amide is approximately 1695.9 Da.

-

Further analysis by analytical RP-HPLC can be performed to assess the purity of the final product (should be >95%).

Section 2: Application Notes and Experimental Protocols

Synthetic Galanin (1-16) is a potent agonist used to characterize galanin receptors in various experimental systems.

Receptor Binding Assays

Competitive binding assays are used to determine the affinity of Galanin (1-16) for its receptors by measuring its ability to displace a radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay

-

Tissue/Cell Preparation: Prepare cell membranes from a cell line expressing a specific galanin receptor subtype (e.g., HEK293 cells transfected with GalR1 or GalR2) or from tissues known to express galanin receptors (e.g., rat ventral hippocampus or hypothalamus).[7][12][14]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Incubation: In a 96-well plate, combine:

-

Cell membranes (10-50 µg protein).

-

Radioligand (e.g., 50 pM ¹²⁵I-Galanin).

-

Increasing concentrations of unlabeled Galanin (1-16) (e.g., 10⁻¹² M to 10⁻⁶ M).

-

-

Equilibrium: Incubate at 25°C for 60-90 minutes to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through a GF/B or GF/C glass fiber filter plate using a cell harvester.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Galanin (1-16). Calculate the IC₅₀ (concentration of ligand that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response). The Ki value can then be calculated using the Cheng-Prusoff equation.

Table 1: Binding Affinities of Galanin (1-16) at Galanin Receptors

| Receptor/Tissue | Preparation | Radioligand | Affinity Value | Reference(s) |

|---|---|---|---|---|

| Rat Ventral Hippocampus | Membrane homogenate | ¹²⁵I-Galanin | IC₅₀ ≈ 3 nM | [7][8][15] |

| Rat Hypothalamus | Membrane homogenate | ¹²⁵I-Galanin | Kᵢ = 8.2 nM | [12] |

| Human GalR1 (recombinant) | Stably transfected cells | ¹²⁵I-Galanin | Kᵢ = 3.2 nM | [16] |

| Rat GalR2 (recombinant) | Stably transfected cells | ¹²⁵I-Galanin | High Affinity (Value not specified) |[14] |

Functional Assays

Functional assays measure the biological response following receptor activation by Galanin (1-16). The choice of assay depends on the G-protein coupling of the receptor subtype.

-

GalR1/GalR3 (Gαi/o-coupled): Inhibition of adenylyl cyclase (cAMP measurement) or stimulation of GTPγS binding.

-

GalR2 (Gαq/11-coupled): Stimulation of phospholipase C (inositol phospholipid breakdown or intracellular calcium mobilization).[4]

Protocol: GTPγS Binding Assay (for GalR1)

-

Membrane Preparation: Use membranes from cells expressing the receptor of interest (e.g., Bowes melanoma cells endogenously expressing hGalR1).[14]

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Incubation: Combine the following in a 96-well plate:

-

Cell membranes (5-20 µg).

-

GDP (15 µM).

-

[³⁵S]GTPγS (0.1 nM).

-

Increasing concentrations of Galanin (1-16) (10⁻¹¹ M to 10⁻⁵ M).

-

-

Reaction: Incubate at 30°C for 60 minutes.

-

Termination and Measurement: Terminate the assay by rapid filtration and measure bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Plot the stimulated binding against the log concentration of Galanin (1-16) to determine the EC₅₀ value and maximal effect (Emax).

Table 2: Functional Potency of Galanin (1-16)

| Assay Type | Receptor/Tissue | Measured Effect | Potency (EC₅₀/IC₅₀) | Reference(s) |

|---|---|---|---|---|

| Inositol Phospholipid Breakdown | Rat Ventral Hippocampus | Inhibition of carbachol-stimulated breakdown | Effective at 1 µM | [6][7][15] |

| Acetylcholine Release (in vivo) | Rat Ventral Hippocampus | Inhibition of scopolamine-induced release | Effective at 10 µg (i.c.v.) | [6][7][8] |

| Feeding Behavior (in vivo) | Rat Hypothalamus (PVN) | Stimulation of food intake | Effective at 1 nmol |[12] |

Galanin Receptor Signaling Pathways

Galanin (1-16) binding to its receptors initiates distinct intracellular signaling cascades.

Figure 2. Signaling pathway for Gαi/o-coupled GalR1 and GalR3 receptors.

Figure 3. Signaling pathway for Gαq/11-coupled GalR2 receptor.

References

- 1. diva-portal.org [diva-portal.org]

- 2. fortunejournals.com [fortunejournals.com]

- 3. tandfonline.com [tandfonline.com]

- 4. biomed.cas.cz [biomed.cas.cz]

- 5. diva-portal.org [diva-portal.org]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. US9586999B2 - Methods and compositions related to improving properties of pharmacological agents targeting nervous system - Google Patents [patents.google.com]

- 12. jneurosci.org [jneurosci.org]

- 13. scispace.com [scispace.com]

- 14. pnas.org [pnas.org]

- 15. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor (Journal Article) | OSTI.GOV [osti.gov]

- 16. BindingDB PrimarySearch_ki [bindingdb.org]

Application Notes and Protocols for Studying Insulin Secretion with Galanin (1-16) In Vitro

Introduction

Galanin is a neuropeptide that plays a significant role in various physiological processes, including the regulation of insulin secretion from pancreatic β-cells.[1][2] The N-terminal fragment, Galanin (1-16), has been identified as a potent agonist at galanin receptors and is crucial for the biological activity of the full-length peptide.[3][4][5] This document provides detailed application notes and protocols for utilizing Galanin (1-16) in in vitro assays to study its effects on insulin secretion. These protocols are intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Signaling Pathway

Galanin and its active fragment, Galanin (1-16), inhibit insulin secretion primarily through the activation of G-protein coupled receptors (GPCRs), specifically GalR1 and potentially GalR3, on pancreatic β-cells.[6][7] This interaction initiates a signaling cascade through pertussis toxin (PTX)-sensitive Gi/o proteins.[6][8] The downstream effects include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the opening of ATP-sensitive potassium (KATP) channels, and the closing of voltage-dependent calcium (Ca2+) channels.[1][6][8] The opening of KATP channels causes membrane hyperpolarization, which in turn prevents the influx of Ca2+ necessary for the exocytosis of insulin-containing granules.[6][9]

Caption: Galanin (1-16) signaling pathway in pancreatic β-cells.

Experimental Protocols

The following protocols are synthesized from established methodologies for studying the effects of Galanin (1-16) on insulin secretion from isolated pancreatic islets and cell lines.

Protocol 1: Insulin Secretion Assay using Isolated Pancreatic Islets

This protocol details the steps for isolating pancreatic islets and subsequently measuring insulin secretion in response to Galanin (1-16).

Materials:

-

Collagenase P

-

Hanks' Balanced Salt Solution (HBSS)

-

Ficoll-Paque

-

RPMI-1640 medium

-

Krebs-Ringer Bicarbonate (KRB) buffer

-

Bovine Serum Albumin (BSA)

-

Glucose

-

Galanin (1-16) peptide

-

Insulin ELISA kit

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

Stereomicroscope

Procedure:

-

Islet Isolation:

-

Anesthetize the animal (e.g., mouse or rat) according to approved institutional guidelines.

-

Perfuse the pancreas through the common bile duct with cold HBSS containing Collagenase P.

-

Dissect the pancreas and incubate at 37°C for 15-20 minutes to digest the tissue.

-

Stop the digestion by adding cold HBSS and wash the digest by centrifugation.

-

Purify the islets from the digested tissue using a Ficoll density gradient.

-

Handpick the islets under a stereomicroscope and culture them overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

-

Insulin Secretion Assay:

-

Pre-incubate groups of 3-5 size-matched islets in KRB buffer containing 0.1% BSA and a non-stimulatory concentration of glucose (e.g., 3 mM) for 60 minutes at 37°C.[10]

-

Replace the pre-incubation buffer with fresh KRB buffer containing a stimulatory concentration of glucose (e.g., 8.3 mM or 11.1 mM) with or without various concentrations of Galanin (1-16) (e.g., 1 nM to 1 µM).[2][11]

-

Incubate the islets for 60 minutes at 37°C.[10]

-

At the end of the incubation, collect the supernatant for insulin measurement.

-

Lyse the islets to determine the total insulin content.

-

Measure the insulin concentration in the supernatant and the islet lysate using an insulin ELISA kit according to the manufacturer's instructions.

-

Express the secreted insulin as a percentage of the total insulin content.

-

Caption: Experimental workflow for in vitro insulin secretion assay.

Protocol 2: Insulin Secretion Assay using Pancreatic β-Cell Line (e.g., Rin m 5F)

This protocol is an alternative to using primary islets and employs a pancreatic β-cell line.